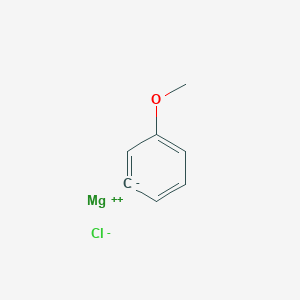

Magnesium, chloro(3-methoxyphenyl)-

Description

Significance of Organomagnesium Reagents in Contemporary Organic Chemistry

Organomagnesium reagents, particularly those derived from aryl halides, are cornerstones of modern organic synthesis. libretexts.org Generally described by the formula RMgX, where R is an aryl or alkyl group and X is a halogen, these compounds are powerful tools for the formation of new carbon-carbon bonds. wikipedia.orgbyjus.com The high polarity of the carbon-magnesium bond imparts a negative charge on the carbon atom, making it a potent nucleophile. wikipedia.orgfiveable.me This reactivity allows Grignard reagents to react with a wide array of electrophiles, including aldehydes, ketones, and esters, to produce a variety of organic compounds. byjus.comebsco.com Their versatility has made them indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals. ebsco.comthermofisher.com The reagents are typically used in ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the organomagnesium compound. libretexts.orgbyjus.com

Historical Development and Evolution of Grignard Chemistry

The discovery of what are now known as Grignard reagents was made in 1900 by the French chemist Victor Grignard. thermofisher.comacs.org While working under his professor, Philippe Barbier, Grignard developed a two-step procedure that involved first preparing the organomagnesium halide and then reacting it with a ketone. ias.ac.in This innovation, which involved reacting an organic halide with magnesium metal in diethyl ether, was a resounding success and proved to be a reliable method for creating carbon-carbon bonds. thermofisher.combritannica.com The profound importance of this discovery was formally recognized when Grignard was awarded the Nobel Prize in Chemistry in 1912. ebsco.comacs.orgias.ac.in

Initially, the reaction was primarily used with alkyl halides. However, its application soon expanded to include aryl halides, giving rise to arylmagnesium halides. libretexts.org Over the decades, the scope of Grignard chemistry has broadened significantly. Later developments include halogen-magnesium exchange reactions, which allow for the preparation of highly functionalized Grignard reagents that are not accessible through the classic method of inserting magnesium into an organic halide. wikipedia.orgsmolecule.com These advancements have cemented the Grignard reaction as one of the most fundamental and widely used transformations in organic chemistry. acs.org

Overview of Research Focus on Chloro(3-methoxyphenyl)magnesium

Chloro(3-methoxyphenyl)magnesium is an arylmagnesium halide, specifically a Grignard reagent, derived from 3-chloroanisole (B146291). Its unique structural and electronic properties, influenced by the meta-positioned methoxy (B1213986) group, have made it a subject of specific research interest. The methoxy group's position affects the reagent's stability and reactivity compared to its ortho and para isomers. smolecule.com

Research has focused on efficient synthesis methods. While Grignard reagents are traditionally made from more reactive bromides, economic and environmental factors favor the use of chlorides due to their lower cost and the smaller amount of salt waste produced. google.com High-yield synthesis of Chloro(3-methoxyphenyl)magnesium has been achieved by reacting 3-methoxyphenyl (B12655295) chloride with activated magnesium, which can be prepared by reducing magnesium halides with an alkali metal. smolecule.comgoogle.com This method allows for the production of the Grignard compound with minimal formation of by-products. google.com

The reactivity of Chloro(3-methoxyphenyl)magnesium is characteristic of Grignard reagents. It is primarily used for its ability to act as a nucleophile in addition reactions with carbonyl compounds like aldehydes and ketones to produce secondary and tertiary alcohols, respectively. smolecule.comgoogle.com It also participates in metal-catalyzed coupling reactions to form biaryl compounds. smolecule.com The compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical active ingredients that contain the m-anisyl group. smolecule.comgoogle.com

Recent process optimization studies have aimed to improve reaction conditions. For instance, maintaining isothermal conditions below 40°C has been shown to dramatically reduce the rates of side reactions. smolecule.com A 2023 study highlighted a 92% yield in the synthesis of 3-methoxybenzhydrol using Chloro(3-methoxyphenyl)magnesium, demonstrating the efficiency of chloride-based systems in large-scale applications. smolecule.com

Table 1: Physicochemical Properties of Chloro(3-methoxyphenyl)magnesium

| Property | Value |

|---|---|

| CAS Number | 189032-84-6 |

| Molecular Formula | C₇H₇ClMgO |

| Molecular Weight | ~166.89 g/mol |

| IUPAC Name | magnesium;chloro;methoxybenzene |

| Common Synonyms | (3-methoxyphenyl)magnesium chloride |

Data sourced from multiple chemical databases. smolecule.comepa.gov

Table 2: Key Reactions of Chloro(3-methoxyphenyl)magnesium

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Nucleophilic Addition | Aldehydes, Ketones | Secondary or Tertiary Alcohols |

| Coupling Reaction | Organic Halides (with metal catalyst) | Biaryl Compounds |

This table summarizes the primary applications of the title compound in organic synthesis. smolecule.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

189032-84-6 |

|---|---|

Molecular Formula |

C7H7ClMgO |

Molecular Weight |

166.89 g/mol |

IUPAC Name |

magnesium;methoxybenzene;chloride |

InChI |

InChI=1S/C7H7O.ClH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

ZKJIBOPFTIIXPE-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C[C-]=C1.[Mg+2].[Cl-] |

Origin of Product |

United States |

Mechanistic Investigations of Chloro 3 Methoxyphenyl Magnesium Reactions

The Schlenk Equilibrium and Coexisting Organomagnesium Species in Solution

In solution, Grignard reagents like chloro(3-methoxyphenyl)magnesium exist not as a single species, but as a complex mixture of monomeric, dimeric, and potentially higher oligomeric forms. This dynamic equilibrium, known as the Schlenk equilibrium, profoundly influences the reagent's reactivity. wikipedia.orgacs.org The general form of the Schlenk equilibrium is represented as:

2 RMgX ⇌ MgX₂ + R₂Mg

For chloro(3-methoxyphenyl)magnesium, this equilibrium involves the disproportionation of the primary Grignard reagent into di(3-methoxyphenyl)magnesium and magnesium chloride.

Monomeric, Dimeric, and Oligomeric Forms in Reaction Pathways

The position of the Schlenk equilibrium and the relative abundance of monomeric, dimeric, and oligomeric species are highly dependent on the nature of the organic group, the halogen, the solvent, and the concentration. wikipedia.orgacs.org While monomeric species of the type RMgX(L)₂ (where L is a solvent molecule like THF) are often considered the primary reactive species in nucleophilic additions, dimeric structures also play a significant role. nih.govlumenlearning.com

Computational studies on analogous aryl Grignard reagents, such as thiophene (B33073) Grignards, have revealed the importance of various bridged dimeric intermediates. nih.gov These dimers, including those with bridging chlorine atoms and even bridging aryl groups, can be thermodynamically as stable as the monomeric Grignard reagent and its Schlenk products. nih.gov Therefore, the reaction pathways for chloro(3-methoxyphenyl)magnesium are likely to involve these aggregated species, which can influence both the kinetics and the stereochemical outcome of its reactions. At higher concentrations, the formation of higher oligomers can also occur. wikipedia.org

| Species Type | General Formula (R = 3-methoxyphenyl) | Role in Solution |

| Monomer | RMgCl(Solvent)₂ | Often considered the primary reactive species in nucleophilic additions. |

| Dimer | [RMgCl(Solvent)]₂ | Can be thermodynamically stable and participate in reaction pathways. |

| Schlenk Products | R₂Mg and MgCl₂ | Formed through disproportionation via the Schlenk equilibrium. |

| Oligomers | (RMgCl)n (n > 2) | May form at higher concentrations, further complicating the solution structure. |

Solvation Effects and Ligand Coordination on Equilibrium

The solvent plays a critical role in modulating the Schlenk equilibrium. Coordinating solvents, such as tetrahydrofuran (B95107) (THF), stabilize the magnesium center by forming solvated complexes. wikipedia.orglumenlearning.com For chloro(3-methoxyphenyl)magnesium in THF, the magnesium atom is typically coordinated to two THF molecules. wikipedia.org This solvation helps to break down larger aggregates and favors the formation of monomeric species. wikipedia.orglumenlearning.com

The nature of the solvent and any additional ligands can shift the equilibrium. For instance, the addition of 1,4-dioxane (B91453) to a Grignard solution can precipitate the magnesium halide as a coordination polymer, driving the Schlenk equilibrium to the right and yielding the diorganomagnesium compound. wikipedia.org The dynamic exchange of solvent molecules at the magnesium center is a key factor in the lability of the organomagnesium species and their reactivity.

Nucleophilic Addition Mechanisms of Aryl Grignard Reagents to Electrophiles

The primary mode of reaction for Grignard reagents, including chloro(3-methoxyphenyl)magnesium, is nucleophilic addition to polarized multiple bonds, most notably the carbonyl group of aldehydes and ketones. pressbooks.pubucla.edu The carbon-magnesium bond is highly polarized, rendering the 3-methoxyphenyl (B12655295) group nucleophilic. quora.com

The mechanism of nucleophilic addition is generally considered to proceed through a polar, concerted pathway. operachem.com In the case of addition to a carbonyl compound, the magnesium atom of the Grignard reagent first coordinates to the carbonyl oxygen, acting as a Lewis acid and increasing the electrophilicity of the carbonyl carbon. pressbooks.pub This is followed by the nucleophilic attack of the 3-methoxyphenyl group on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pub Subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the final alcohol product. pressbooks.pub

Computational studies have identified both mononuclear and dinuclear magnesium complexes as being involved in the nucleophilic pathway. operachem.com The predominance of one pathway over the other is influenced by the specific conditions and the position of the Schlenk equilibrium. operachem.com For substrates that are not sterically hindered and have a higher reduction potential, this nucleophilic addition pathway is generally favored. operachem.com

Radical Pathways and Single-Electron Transfer Processes in Grignard Chemistry

While the polar nucleophilic addition mechanism is prevalent, there is substantial evidence for the involvement of radical pathways and single-electron transfer (SET) processes in Grignard reactions, particularly with certain substrates. operachem.comorganic-chemistry.org An SET from the Grignard reagent to the electrophile can initiate a radical-based reaction cascade.

The likelihood of a reaction proceeding via a radical mechanism is influenced by the nature of the electrophile. operachem.com Substrates with low reduction potentials, such as aromatic ketones, are more susceptible to accepting an electron from the Grignard reagent. operachem.com Steric hindrance around the electrophilic center can also disfavor the concerted nucleophilic addition, making the SET pathway more competitive. operachem.comorganic-chemistry.org

In the context of chloro(3-methoxyphenyl)magnesium, reactions with sterically hindered aromatic ketones or other substrates prone to reduction could potentially involve a significant contribution from a SET mechanism. This would lead to the formation of a ketyl radical anion and a 3-methoxyphenyl radical, which can then recombine to form the product.

Elucidation of Reaction Transition States and Energetic Profiles

Computational chemistry has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energetic profiles of reaction pathways. For Grignard reactions, these studies have provided insights into the competition between different mechanistic possibilities. operachem.com

Calculations have shown that the transition states for nucleophilic addition can involve either mononuclear or dinuclear magnesium species. operachem.com The relative energies of these transition states, and thus the preferred reaction pathway, are influenced by factors such as the solvent and the nature of the reactants. operachem.com

For the radical pathway, the energetic barrier is related to the ease of the initial single-electron transfer. The stability of the resulting radical intermediates is a key factor in determining the feasibility of this pathway. The energetic profile for the reaction of chloro(3-methoxyphenyl)magnesium with a given electrophile will be a complex interplay of these factors, determining whether the reaction proceeds primarily through a polar or a radical mechanism.

| Mechanistic Pathway | Key Characteristics | Favored by |

| Nucleophilic Addition | Polar, concerted mechanism; formation of a tetrahedral intermediate. pressbooks.pub | Alkyl aldehydes and ketones; substrates with high reduction potentials. operachem.com |

| Radical/SET | Single-electron transfer from Grignard to electrophile; formation of radical intermediates. operachem.comorganic-chemistry.org | Aromatic and bulky substrates; substrates with low reduction potentials. operachem.com |

Reactivity and Synthetic Transformations Mediated by Chloro 3 Methoxyphenyl Magnesium

Carbon-Carbon Bond Formation Reactions

The paramount application of chloro(3-methoxyphenyl)magnesium lies in its ability to forge new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

As a potent nucleophile, chloro(3-methoxyphenyl)magnesium readily attacks the electrophilic carbon of carbonyl groups found in aldehydes, ketones, esters, and amides. ksu.edu.samasterorganicchemistry.com This fundamental reaction proceeds via a nucleophilic addition mechanism, where the 3-methoxyphenyl (B12655295) group is transferred to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ksu.edu.sa Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. ksu.edu.sa

The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. smolecule.com For instance, the reaction of chloro(3-methoxyphenyl)magnesium with formaldehyde (B43269) results in the formation of (3-methoxyphenyl)methanol. smolecule.com A 2023 study highlighted the synthesis of 3-methoxybenzhydrol with a 92% yield using this Grignard reagent, demonstrating its efficiency in large-scale applications. smolecule.com

The reaction with esters initially forms a ketone, which can then react with a second equivalent of the Grignard reagent to afford a tertiary alcohol. Similarly, amides can be converted to ketones or amines depending on the reaction conditions and the structure of the amide.

| Carbonyl Compound | Initial Product | Final Product (after workup) |

|---|---|---|

| Aldehyde (R-CHO) | Tetrahedral alkoxide intermediate | Secondary alcohol |

| Ketone (R-CO-R') | Tetrahedral alkoxide intermediate | Tertiary alcohol |

| Ester (R-COOR') | Ketone (intermediate) | Tertiary alcohol |

| Amide (R-CONR'2) | Ketone or Amine (depending on conditions) | Ketone or Amine |

It is important to note that the high reactivity of Grignard reagents like chloro(3-methoxyphenyl)magnesium can sometimes lead to a decrease in stereoselectivity. nih.gov The reaction's reversibility, particularly with sterically hindered ketones, has also been observed. nih.gov

Achieving stereocontrol in the addition of Grignard reagents to carbonyl compounds is a significant challenge and an active area of research. The stereochemical outcome is often influenced by factors such as the substrate structure, solvent, and the presence of chiral auxiliaries or catalysts.

While general models like the Felkin-Ahn and chelation-control models are often used to predict the stereochemical outcome of nucleophilic additions to carbonyls, they may not always accurately predict the results for allylmagnesium reagents, which can exhibit unique reactivity. nih.gov In some cases, the use of coordinating solvents like tetrahydrofuran (B95107) (THF) can influence the diastereoselectivity of the addition of organomagnesium reagents to chiral imines. For example, the addition of propargylmagnesium bromide to certain fluorinated aromatic sulfinyl imines shows complete diastereoselection, and the selectivity can be reversed by switching from a coordinating solvent (THF) to a non-coordinating one (DCM). nih.gov

The use of chiral auxiliaries attached to the carbonyl compound or the Grignard reagent can induce facial selectivity in the nucleophilic attack, leading to the preferential formation of one diastereomer. For instance, the reaction of a Grignard reagent with an aldehyde can be directed by a chiral ligand to produce a specific enantiomer of the resulting alcohol.

Chloro(3-methoxyphenyl)magnesium serves as a nucleophilic partner in cross-coupling reactions with various organic halides (R-X, where X = Cl, Br, I) and pseudohalides (e.g., triflates) to form new carbon-carbon bonds. researchgate.net These reactions are typically catalyzed by transition metals. researchgate.net

A significant side reaction in the synthesis of Grignard reagents is the Wurtz coupling, where the Grignard reagent reacts with unreacted aryl halide to form a biaryl byproduct. smolecule.com

Transition metal catalysts, particularly those based on iron, palladium, and nickel, are instrumental in facilitating the cross-coupling of chloro(3-methoxyphenyl)magnesium with organic electrophiles. researchgate.net

Iron-Catalyzed Cross-Coupling: Iron catalysts, such as tris(acetylacetonato)iron(III) (Fe(acac)₃), are effective for the cross-coupling of aryl Grignard reagents with alkyl halides. researchgate.net These reactions are advantageous due to the low cost and low toxicity of iron. researchgate.net Iron-catalyzed multicomponent radical cross-coupling reactions have been developed for the 1,2-dicarbofunctionalization of vinyl boronates using aryl Grignard reagents and alkyl halides. nih.gov Mechanistic studies suggest the formation of an α-boryl radical that is intercepted by a chiral iron complex, leading to enantioselective C-C bond formation. nih.gov The choice of solvent can significantly impact the enantioselectivity in these iron-catalyzed reactions. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for cross-coupling reactions involving Grignard reagents. organic-chemistry.org The palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides is enhanced by the addition of zinc bromide. organic-chemistry.org This methodology has been extended to other Grignard reagents, including aryl Grignard reagents, for the synthesis of substituted arenes. organic-chemistry.org The development of specialized ligands, such as biarylphosphines, has improved the efficiency of palladium-catalyzed Negishi coupling of secondary alkylzinc reagents with heteroaryl halides. acs.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are also effective for cross-coupling reactions and have been used in the enantioselective coupling of racemic secondary electrophiles with organozinc reagents. core.ac.uk Nickel-catalyzed cross-electrophile coupling reactions of 1,3-dimesylates have been developed for the synthesis of alkylcyclopropanes. acs.org The mechanism is thought to involve the in-situ formation of a 1,3-diiodide intermediate. acs.org

| Catalyst Type | Electrophile | Key Features/Advantages |

|---|---|---|

| Iron (Fe) | Alkyl Halides, Vinyl Boronates | Low cost, low toxicity, enables multicomponent radical cascades. researchgate.netnih.gov |

| Palladium (Pd) | Aryl Halides, Aryl Triflates, Heteroaryl Halides | High efficiency, broad substrate scope, often enhanced by additives like zinc halides. organic-chemistry.orgacs.org |

| Nickel (Ni) | Alkyl Halides, Propargylic Carbonates, 1,3-Dimesylates | Effective for enantioselective couplings and reactions involving challenging electrophiles. core.ac.ukacs.org |

The nucleophilicity of chloro(3-methoxyphenyl)magnesium extends to reactions with other electrophilic functional groups beyond carbonyls.

Nitriles: Reaction with nitriles initially forms an imine, which upon hydrolysis yields a ketone. This provides an alternative route to ketones from Grignard reagents.

Imines: Chloro(3-methoxyphenyl)magnesium adds to the carbon-nitrogen double bond of imines to form amines after workup. nih.gov The stereoselective addition to chiral N-sulfinyl imines is a powerful method for the synthesis of chiral amines. nih.gov

Carbon Dioxide: Grignard reagents react with carbon dioxide in a carboxylation reaction. Bubbling carbon dioxide gas through a solution of chloro(3-methoxyphenyl)magnesium, followed by acidic workup, yields 3-methoxybenzoic acid. This reaction is a classic method for the synthesis of carboxylic acids. It's noteworthy that magnesium itself can react vigorously with carbon dioxide, displacing oxygen to form magnesium oxide and carbon. youtube.compurdue.eduyoutube.com

Cross-Coupling Reactions with Organic Halides and Pseudohalides

Generation of Organometallic Ligands and Complexes

Chloro(3-methoxyphenyl)magnesium can serve as a precursor for the generation of other organometallic compounds and as a ligand in the formation of metal complexes. mt.com For example, it can react with metal halides in transmetalation reactions to produce new organometallic reagents.

In the context of iron-catalyzed cross-coupling, chloro(3-methoxyphenyl)magnesium reacts with an iron(II) bisphosphine complex to form a monoarylated Fe(II) complex. nih.gov This species has been characterized by Mössbauer spectroscopy and X-ray crystallography, providing insight into the active catalytic species. nih.gov

Reactivity in Non-Conventional Solvent Systems

The traditional reliance on volatile and flammable ether solvents, such as diethyl ether and tetrahydrofuran (THF), for Grignard reactions has prompted research into safer and more sustainable alternatives. Non-conventional solvent systems, particularly Deep Eutectic Solvents (DESs), have emerged as promising media for a variety of chemical transformations.

Deep Eutectic Solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), such as urea, glycerol, or ethylene (B1197577) glycol. These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. Their negligible volatility, non-flammability, and biodegradability make them attractive "green" solvents.

While DESs have been successfully employed in various organic reactions, including cycloadditions and multicomponent reactions, their application to Grignard reactions is still an area of active investigation. nih.govresearchgate.net The primary challenge lies in the inherent reactivity of Grignard reagents, which can react with the hydroxyl or amide groups present in common HBDs.

Studies have explored the preparation of magnesium-containing DESs, for instance, by mixing choline chloride with magnesium chloride hexahydrate. rsc.org These systems are primarily investigated for electrochemical applications, such as magnesium deposition. nih.govresearchgate.net The potential for using a DES as a medium for reactions with pre-formed Grignard reagents like chloro(3-methoxyphenyl)magnesium has been considered, for example, in telescoped one-pot reactions. nih.gov However, detailed studies on the stability and reactivity of chloro(3-methoxyphenyl)magnesium in these solvents, including reaction kinetics and product yields compared to traditional solvents, are not yet extensively documented. The high viscosity of many DESs could also influence reaction rates by affecting mass transfer. researchgate.net

The table below summarizes common components used in the formation of DESs relevant to organometallic chemistry.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |

| Choline Chloride (ChCl) | Urea | 1:2 |

| Choline Chloride (ChCl) | Glycerol | 1:2 |

| Choline Chloride (ChCl) | Ethylene Glycol | 1:2 |

| Choline Chloride (ChCl) | Oxalic Acid | 1:1 |

This table illustrates typical combinations for forming Deep Eutectic Solvents. The specific compatibility and reactivity of chloro(3-methoxyphenyl)magnesium in these systems require further empirical study.

Regioselectivity and Chemoselectivity in Complex Substrates

The ability of a reagent to react selectively with one functional group in the presence of others (chemoselectivity) or at a specific position on a molecule (regioselectivity) is crucial for the efficient synthesis of complex molecules. Chloro(3-methoxyphenyl)magnesium, particularly in metal-catalyzed cross-coupling reactions like the Kumada coupling, offers potential for selective transformations. organic-chemistry.orgwikipedia.org

The chemoselectivity of Grignard reagents in Kumada couplings can be influenced by several factors, including the choice of catalyst (typically nickel or palladium complexes), the nature of the leaving group on the electrophilic substrate, and the reaction conditions. nih.govnih.gov For instance, in a substrate containing multiple different halogen atoms, a nickel or palladium catalyst can often be tuned to selectively activate one C-X bond over another (e.g., C-I > C-Br > C-Cl).

When a substrate contains multiple electrophilic functional groups, such as a ketone and an ester, a Grignard reagent will typically react preferentially with the more electrophilic ketone. However, the chemoselectivity can be modulated by the steric environment and the presence of a catalyst. In catalyzed reactions, the outcome is governed by a complex interplay between oxidative addition, transmetalation, and reductive elimination steps. nih.gov

A significant challenge in using alkyl Grignard reagents is the potential for β-hydride elimination in the organometallic intermediate, which leads to isomerization byproducts. nih.gov For aryl Grignard reagents like chloro(3-methoxyphenyl)magnesium, this specific side reaction is not a concern. However, achieving high selectivity in reactions with substrates bearing multiple sensitive groups remains a key objective. While the principles of selectivity in Kumada couplings are well-established, specific and detailed studies quantifying the regioselectivity and chemoselectivity of chloro(3-methoxyphenyl)magnesium with a broad range of polyfunctional substrates are areas for continued research. researchgate.net

The table below outlines potential selective reactions involving chloro(3-methoxyphenyl)magnesium with hypothetical complex substrates.

| Substrate | Reactive Sites | Catalyst | Probable Major Product | Selectivity Type |

| 4-Bromo-1-iodobenzene | C-Br and C-I | Pd(PPh₃)₄ | 4-Bromo-1-(3-methoxyphenyl)benzene | Chemoselective |

| Methyl 4-acetylbenzoate | Ketone and Ester | None | 1-(4-(Methoxycarbonyl)phenyl)-1-(3-methoxyphenyl)ethanol | Chemoselective |

| 1-Bromo-4-chlorobenzene | C-Br and C-Cl | NiCl₂(dppp) | 4-Chloro-1-(3-methoxyphenyl)benzene | Chemoselective |

This table presents hypothetical outcomes based on established principles of chemical reactivity and selectivity in cross-coupling and addition reactions. Experimental verification is required for each specific case.

Advanced Applications in Complex Organic Synthesis

Synthesis of Complex Organic Molecules and Intermediates

A primary application of chloro(3-methoxyphenyl)magnesium is in the nucleophilic addition to carbonyl compounds. It readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. google.comgoogle.com This reaction is fundamental for introducing the m-anisyl group into a molecule, which is a common structural motif in many pharmaceutical and agrochemical agents. google.comgoogle.com The resulting alcohols are versatile intermediates, readily transformed into a variety of other functional groups.

The synthesis of chloro(3-methoxyphenyl)magnesium can be achieved by reacting 3-chloroanisole (B146291) with activated magnesium, which can be prepared by reducing magnesium chloride with an alkali metal like potassium in an ether solvent such as tetrahydrofuran (B95107) (THF). google.comjustia.com This method is noted for producing high yields without the significant formation of by-products, offering an economic and ecological advantage over the corresponding bromide reagents which are traditionally used. google.comgoogle.com

Recent research highlights the reagent's role in creating highly functionalized intermediates. For instance, a protected form of a related Grignard reagent, derived from 3-iodo-5-methoxyphenyl azide (B81097), undergoes efficient reaction with 2-thienyl aldehyde to produce a complex alcohol. nih.gov This alcohol is a precursor for synthesizing functionalized 1,2,3-triazoles through subsequent click chemistry reactions, demonstrating the reagent's compatibility with other modern synthetic methods. nih.gov

Below is a table summarizing key reactions for the synthesis of complex intermediates using 3-methoxyphenyl (B12655295) Grignard reagents.

| Electrophile | Reagent | Product | Application/Significance | Source(s) |

| 2-(Dimethylamino)phenyl-cyclohexanone | Chloro(3-methoxyphenyl)magnesium | 1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol derivative | Intermediate for pharmacologically active compounds. | google.com |

| Propionic anhydride | 3-Methoxyphenylmagnesium bromide | 3-Methoxypropiophenone | Ketone intermediate for further elaboration. | prepchem.com |

| 2-Thienyl aldehyde | (3-Azido-5-methoxyphenyl)magnesium bromide | (3-Azido-5-methoxyphenyl)(thiophen-2-yl)methanol | Advanced intermediate for the synthesis of 1,2,3-triazoles. | nih.gov |

| 2-Dimethylaminomethylcyclohexanone | m-Methoxyphenylmagnesium bromide | 1-(m-Methoxyphenyl)-2-dimethylaminomethyl cyclohexanol | Key intermediate in the synthesis of Tramadol. | google.com |

| (S)-1-(Dimethylamino)-2-methylpentan-3-one | 3-Methoxyphenylmagnesium bromide | (2S, 3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol | Key intermediate in the synthesis of Tapentadol. | epo.org |

| *Reactions performed with the bromide analogue, illustrating the reactivity pattern. The chloride variant is often preferred for industrial applications due to economic and environmental advantages. google.comgoogle.com |

Role in Total Synthesis Strategies

The strategic introduction of the 3-methoxyphenyl moiety is a crucial step in the total synthesis of several complex target molecules, particularly in the pharmaceutical field. Chloro(3-methoxyphenyl)magnesium provides a direct and efficient method for installing this group, typically via a Grignard addition to a complex ketone or aldehyde fragment, thereby assembling the core carbon skeleton of the target molecule.

While a synthetic reagent, chloro(3-methoxyphenyl)magnesium and its bromide analogue are instrumental in the synthesis of complex, medically significant molecules, a practice that runs parallel to the total synthesis of natural products. nih.gov

A prominent example is the synthesis of Tapentadol , a centrally acting analgesic. tdcommons.org Multiple patented synthetic routes to Tapentadol rely on the Grignard reaction between a 3-methoxyphenylmagnesium halide and a chiral amino ketone intermediate, (S)-1-(dimethylamino)-2-methylpentan-3-one. researchgate.netepo.org This reaction creates one of the molecule's two chiral centers and introduces the required 3-methoxyphenyl group in a single, high-yielding step. The resulting tertiary alcohol is then further processed to yield the final drug. epo.orgtdcommons.org Although many laboratory-scale syntheses report using the bromide version, the chloride reagent is an advantageous alternative for large-scale production. google.comjustia.com

Another example is the synthesis of the analgesic Tramadol . A key step involves the reaction of m-methoxyphenylmagnesium bromide with 2-dimethylaminomethylcyclohexanone. google.com This reaction constructs the central quaternary carbon and attaches the essential 3-methoxyphenyl group to the cyclohexyl ring system. google.com

The reactivity of chloro(3-methoxyphenyl)magnesium allows for the targeted synthesis of specific analogues and derivatives of complex molecules.

In the synthesis of Tapentadol, the reaction of a 3-methoxyphenyl Grignard reagent with (S)-1-(dimethylamino)-2-methylpentan-3-one stereoselectively yields the crucial tertiary alcohol intermediate, (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol . epo.org This specific diastereomer is essential for the biological activity of the final product.

Similarly, in a synthetic route toward Tramadol, the addition of the Grignard reagent to 2-dimethylaminomethylcyclohexanone produces the alcohol derivative 1-(m-methoxyphenyl)-2-dimethylaminomethyl cyclohexanol . google.com

More advanced derivatives have also been synthesized. A 2023 study demonstrated the synthesis of (3-azido-5-methoxyphenyl)(thiophen-2-yl)methanol . nih.gov This was achieved by reacting a Grignard reagent, formed from 3-iodo-5-methoxyphenyl azide, with 2-thienyl aldehyde. This molecule is a highly functionalized derivative, containing both the 3-methoxyphenyl ether and an azide group, priming it for use in "click chemistry" to generate novel triazole-containing analogues. nih.gov

Theoretical and Computational Investigations of Chloro 3 Methoxyphenyl Magnesium and Analogues

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Grignard reagents at the molecular level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, bond energies, and electronic charge distributions.

For an aryl Grignard reagent like chloro(3-methoxyphenyl)magnesium, these calculations can determine the precise bond lengths and angles of the monomeric RMgX unit. For instance, DFT (B3LYP) calculations on model systems like methylmagnesium chloride (CH₃MgCl) provide a baseline for understanding the geometry around the magnesium atom. nih.gov In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules. Computational studies on thiophene (B33073) Grignard reagents have shown that the addition of two THF molecules to the magnesium atom is energetically favorable, with binding energies (ΔGbind) ranging from -8.7 to -9.4 kcal/mol for the second solvent molecule. nih.gov

These calculations are also crucial for studying the Schlenk equilibrium, a complex process where the Grignard reagent exists in equilibrium with its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. nih.govresearchgate.net Theoretical studies reveal that the monomeric form, RMgX, often coexists with various dimeric structures. The most stable dimers are typically those bridged by halogen atoms. nih.gov For example, in studies of thiophene Grignards, the chlorine-bridged dimer was found to be more stable than the monomeric reactant by 3.6 kcal/mol. nih.gov

The electronic properties, such as the charge distribution, are also a key output of these calculations. The Mg-C bond in Grignard reagents is highly polarized, giving the carbon atom a significant carbanionic character, which is the source of its nucleophilicity. Ab initio methods can quantify this charge distribution, providing a deeper understanding of the reagent's reactivity. nih.gov

Table 1: Representative Calculated Properties of Grignard Reagents and Related Species

| Species/Property | Computational Method | Calculated Value | Reference |

|---|---|---|---|

| Binding Energy (Second THF) | DFT | -8.7 to -9.4 kcal/mol | nih.gov |

| Dimer Stabilization (Cl-bridged) | DFT | -3.6 kcal/mol | nih.gov |

| Mg Insertion Energy (Mg + CH₃Cl) | Hartree-Fock/MP4 | ~50 kcal/mol | rsc.org |

This table presents data for analogous Grignard systems to illustrate the types of properties investigated computationally.

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

While static quantum chemical calculations provide information on stable structures, molecular dynamics (MD) simulations offer a view of the system's evolution over time. This is particularly important for understanding the role of the solvent and the dynamics of chemical reactions.

Ab initio molecular dynamics (AIMD), where forces are calculated "on the fly" using quantum mechanics, have been instrumental in studying the Schlenk equilibrium. researchgate.netacs.org An AIMD study of CH₃MgCl in THF revealed that the solvent is not a passive medium but an active participant in the reaction mechanism. researchgate.netacs.org The dynamic exchange of THF molecules in the coordination sphere of the magnesium atoms is crucial for the transformation of reactants into products. acs.org The simulations show that the system involves multiple solvated structures, with magnesium atoms being coordinated by two to four THF molecules. researchgate.net The cleavage of Mg-Cl and Mg-C bonds is facilitated by the degree of solvation at the magnesium center. researchgate.net

Classical MD simulations, which use pre-parameterized force fields, can be used to study larger systems over longer timescales, providing insights into properties like solvent mobility and structure. For instance, simulations can show how an external magnetic field might affect solvent properties, potentially influencing reaction conditions. iaea.org The choice of an appropriate, aprotic, and coordinating solvent like THF or diethyl ether is critical, as protic solvents would destroy the Grignard reagent. youtube.com

Cluster Models and Continuum Solvation Models for Grignard Reagents

Accurately modeling the solvent environment is critical for computational studies of Grignard reagents. Two primary approaches are used: cluster models and continuum solvation models.

Cluster models involve including a specific number of explicit solvent molecules in the quantum mechanical calculation. researchgate.networldscientific.com This approach is beneficial because it can capture specific, short-range interactions like hydrogen bonding or, in this case, the direct coordination of ether oxygen atoms to the magnesium center. researchgate.net Studies on the Grignard reaction with esters have successfully used a two-level solvation model, where the magnesium is explicitly coordinated by three ether-like ligands, and this entire cluster is then placed within a polarizable continuum model. mit.edu This hybrid approach allows for a realistic description of the reaction energetics. mit.edu

Continuum solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netyoutube.comacs.org This method is computationally less expensive than including numerous explicit solvent molecules and is effective at capturing the average, long-range electrostatic effects of the bulk solvent. researchgate.net However, continuum models can fail to capture situations where specific solvent-solute interactions are crucial to the reaction mechanism. researchgate.net For many Grignard reaction studies, a combination of cluster and continuum models provides a balance between accuracy and computational feasibility. mit.edu

Computational Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their rates and selectivity. nih.gov For Grignard additions, DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates.

The mechanism of Grignard addition to carbonyls, for example, has been studied extensively. Calculations have helped to distinguish between a polar (concerted) mechanism and a single-electron transfer (SET) mechanism. nih.govrsc.org The computational models suggest that dimeric Grignard species may be more reactive than monomers in nucleophilic additions. researchgate.net The energy barrier for the reaction can be calculated, providing a quantitative prediction of the reaction rate. For example, in the reaction of CH₃MgCl with formaldehyde (B43269), the dinuclear pathway was found to have a lower activation barrier than the monomeric one. acs.org

DFT can also be used to rationalize the stereoselectivity of Grignard additions. In reactions with chiral substrates, such as N-tert-butanesulfinyl imines, computational modeling of different reaction pathways can predict the diastereomeric ratio of the products, often with excellent agreement with experimental results. chemrxiv.org Similarly, in transition-metal-catalyzed cross-coupling reactions involving aryl Grignard reagents, DFT calculations are essential for elucidating the complex catalytic cycles and explaining the observed product selectivity. nih.govnih.gov These studies can identify key intermediates and transition states, explaining, for instance, why cross-coupling is favored over side reactions like β-hydrogen elimination. nih.gov

Analytical Methodologies for Characterization and Reaction Monitoring

In-situ Spectroscopic Techniques for Real-time Monitoring

In-situ spectroscopy offers the significant advantage of analyzing a chemical reaction directly in the reaction vessel without the need for sampling, which can be problematic for air- and moisture-sensitive compounds like Grignard reagents. spectroscopyonline.com These techniques provide real-time data on the concentrations of reactants, intermediates, and products, enabling a deeper understanding and tighter control of the reaction process. spectroscopyonline.comresearchgate.net For reactions involving transient or unstable intermediates, in-situ analysis is often the only viable monitoring option. spectroscopyonline.com

Online Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful process analytical tool for monitoring chemical reactions in real time. magritek.com By installing a benchtop NMR spectrometer directly in a fume hood, the reaction mixture can be continuously pumped through the spectrometer, providing detailed structural and quantitative information about the chemical species present. magritek.commagritek.com

A key advantage of online NMR is its ability to provide chemically specific and quantitative data for all species in the reaction without the need for solvent-independent calibration or deuterated solvents. magritek.comresearchgate.net This allows for the direct observation and quantification of the formation of Magnesium, chloro(3-methoxyphenyl)- from its precursors, as well as its consumption in subsequent reactions. The progress can be tracked by acquiring spectra at regular intervals, for example, every 15 seconds, and integrating the characteristic signals of reactants and products. magritek.com This real-time data allows chemists to determine reaction endpoints, identify and characterize transient intermediates, understand reaction kinetics, and ultimately maximize yields while ensuring process safety. magritek.commagritek.com Modern benchtop NMR systems can be integrated with flow reactors, enabling automated, self-optimizing processes for reactions involving Grignard reagents. magritek.com

Near-Infrared (NIR) spectroscopy is a robust and non-invasive analytical technique widely implemented for the inline monitoring and control of industrial-scale chemical processes, including Grignard reactions. acs.orgacs.orgpolytec.com By using fiber-optic probes, NIR spectrometers can be directly integrated into reactors, allowing for continuous, real-time analysis of the reaction mixture without sample dilution. acs.orgpolytec.com

In the context of synthesizing an active pharmaceutical ingredient (API) intermediate via a Grignard reaction, inline NIR spectroscopy is crucial for accurate dosing of the reactants. acs.orgresearchgate.net For instance, in a reaction involving Magnesium, chloro(3-methoxyphenyl)-, precise stoichiometric control is often essential to minimize the formation of impurities that can arise from an excess of the Grignard reagent. acs.orgresearchgate.net NIR spectroscopy allows for the development of robust chemometric models, such as Projection to Latent Structures (PLS), which can quantify the concentration of substrates and products even in complex, highly variable solutions. acs.org This real-time quantitative information enables the implementation of feedforward–feedback control loops to maintain the reaction as close as possible to the ideal stoichiometric ratio, paving the way for full process automation. acs.orgresearchgate.net The safety of the highly exothermic Grignard formation process is also significantly improved, as online NIR can monitor the concentration of the starting halide and the formed Grignard reagent, indicating the reaction initiation and the degree of accumulation. researchgate.net

| Parameter | Online NMR Spectroscopy | Near-Infrared (NIR) Spectroscopy |

| Measurement Principle | Nuclear spin resonance in a magnetic field | Molecular overtone and combination vibrations |

| Information Provided | Detailed structural and quantitative data | Primarily quantitative data, requires chemometric models |

| Key Application | Reaction kinetics, intermediate identification, endpoint determination magritek.commagritek.com | Process control, stoichiometric dosing, safety monitoring researchgate.netacs.org |

| Sampling | Online (flow through spectrometer) magritek.com | Inline (probe in reactor) acs.org |

| Calibration | Often not required for relative quantification researchgate.net | Required (chemometric model development) acs.org |

| Solvent | No deuterated solvents needed magritek.comresearchgate.net | Not applicable |

Titrimetric Methods for Active Grignard Reagent Concentration Determination

Due to the sensitivity of Grignard reagents to air and moisture, their concentration often needs to be determined before use to ensure accurate stoichiometry in subsequent reactions. wikipedia.org Titration is a classic and reliable method for quantifying the concentration of the active Grignard reagent, distinguishing it from non-basic hydrolysis or oxidation byproducts. researchgate.net

Several titration methods are commonly employed. One widely used technique, based on the work of Watson and Eastham, involves titrating the Grignard solution with a standardized alcohol, such as sec-butyl alcohol or isopropyl alcohol, in the presence of an indicator. researchgate.netchemicalforums.compsu.edu A common indicator is 1,10-phenanthroline, which forms a colored charge-transfer complex with the Grignard reagent. wikipedia.orgresearchgate.netchemicalforums.com The endpoint is signaled by the disappearance of this color as the last of the active Grignard reagent is consumed by the alcohol. chemicalforums.com For convenience, solid reagents like menthol (B31143) can be used instead of preparing a standardized alcohol solution. researchgate.nettandfonline.com

Another effective method involves using diphenylacetic acid as the titrant. researchgate.netchemicalforums.com The Grignard reagent first deprotonates the carboxylic acid. Once all the carboxylic acid has been neutralized, any excess Grignard reagent deprotonates the carbon adjacent to the carbonyl group, forming a resonance-stabilized carbanion that is intensely yellow. chemicalforums.com This distinct color change serves as a clear endpoint for the titration. These methods are valued for their accuracy and their ability to selectively measure the active organometallic species. researchgate.net

| Titration Method | Titrant | Indicator | Endpoint Detection |

| Watson-Eastham Type | sec-Butyl alcohol, Isopropyl alcohol, Menthol researchgate.netchemicalforums.compsu.edu | 1,10-Phenanthroline researchgate.netchemicalforums.com | Disappearance of colored Grignard-indicator complex chemicalforums.com |

| Diphenylacetic Acid | Grignard Reagent (as titrant) | Diphenylacetic acid (acts as its own indicator) researchgate.net | Appearance of a persistent yellow color researchgate.netchemicalforums.com |

Spectrophotometric Assays for Grignard Reagent Quantification

Spectrophotometric methods provide an alternative to titration for determining the concentration of active Grignard reagents. These assays are noted for their general applicability to all types of Grignard reagents. psu.edursc.org

A well-established spectrophotometric method is based on the reaction of the Grignard reagent with a carefully measured excess of a ketone, typically acetophenone (B1666503). psu.edursc.org The Grignard reagent, including Magnesium, chloro(3-methoxyphenyl)-, will react with the acetophenone. The concentration of the active Grignard reagent is determined by measuring the decrease in the absorbance of the acetophenone at its λmax (around 243 nm) using differential spectrophotometry. psu.edursc.org This approach is selective for the active Grignard species and is not affected by the presence of decomposition products. psu.edursc.org The procedure involves preparing a test solution where the Grignard sample reacts with acetophenone and a reference solution where the Grignard reagent is first decomposed before the addition of acetophenone. The difference in absorbance between these two solutions corresponds to the amount of acetophenone consumed by the active Grignard reagent, from which its concentration can be calculated. psu.edu

Future Directions and Emerging Trends in Chloro 3 Methoxyphenyl Magnesium Research

Advancing Catalytic Systems for Superior Transformations

The efficiency and selectivity of reactions involving chloro(3-methoxyphenyl)magnesium are intrinsically linked to the catalytic systems employed. Future research is geared towards creating novel catalysts that can overcome existing limitations and expand the synthetic utility of this Grignard reagent.

Embracing Earth-Abundant Metals in Catalysis

A significant trend in catalysis is the shift away from precious metals like palladium towards more sustainable and cost-effective earth-abundant alternatives such as iron, nickel, copper, and cobalt. nih.govresearchgate.netmdpi.com While palladium has been a dominant catalyst in cross-coupling reactions, its scarcity and high cost are driving the exploration of these more common metals. researchgate.netmdpi.com The development of pincer complexes and other sophisticated ligand architectures is crucial for enhancing the catalytic activity and stability of these earth-abundant metal catalysts in reactions with Grignard reagents like chloro(3-methoxyphenyl)magnesium. mdpi.com

However, a comprehensive life-cycle assessment suggests that the "greenness" of a catalytic system is not solely determined by the metal's abundance. nih.govrsc.org The environmental impact of the entire process, including solvent usage and energy consumption, must be considered. nih.govrsc.org Therefore, research in this area also focuses on designing catalytic systems that are efficient under milder conditions and in more environmentally friendly solvents.

Championing Sustainable and Green Chemistry in Grignard Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes involving Grignard reagents. soton.ac.ukumb.edu The goal is to develop processes that are not only efficient but also minimize environmental impact and enhance safety.

The Quest for Environmentally Benign Solvents

A major focus of green chemistry in the context of Grignard reactions is the replacement of traditional, often hazardous, ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). umb.edubeyondbenign.org Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources, can be a superior alternative. umb.edu It offers comparable or even improved reaction yields and simplifies work-up procedures due to its lower water miscibility. The use of hybrid solvent systems is also being explored to broaden the range of suitable green solvents. umb.edu Furthermore, innovative mechanochemical techniques, such as ball-milling, have demonstrated the potential to drastically reduce the amount of organic solvent required for Grignard reagent formation, leading to a significant decrease in hazardous waste. sciencedaily.comlabcompare.com

| Solvent | Properties and Applications in Grignard Reactions | Environmental Considerations |

| Water | Can be used in certain zinc-mediated Grignard-type reactions, reducing the need for anhydrous organic solvents. beyondbenign.org | The greenest solvent, but its reactivity with Grignard reagents necessitates alternative reaction designs. beyondbenign.org |

| 2-Propanol | Used in cleaning and sample preparation. thecalculatedchemist.com | Low toxicity and readily available. thecalculatedchemist.com |

| Glycerol | A biodegradable and non-toxic solvent. | High viscosity can present challenges in stirring and mass transfer. |

| Ethyl Acetate | A less toxic alternative to halogenated solvents for extractions and chromatography. thecalculatedchemist.com | Biodegradable and has a more favorable safety profile. thecalculatedchemist.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent that is a good substitute for THF, offering better phase separation from water. | Derived from renewable resources and allows for easier solvent recovery. |

Unraveling Complex Mechanisms and Side Reactions

Despite being a cornerstone of organic synthesis for over a century, the mechanism of the Grignard reaction is still not fully understood. acs.org The reaction can proceed through different pathways, including a polar mechanism and a single-electron transfer (SET) mechanism, often simultaneously. chem-station.com The presence of multiple organomagnesium species in equilibrium, as described by the Schlenk equilibrium, further complicates the reaction landscape. acs.org Future research will employ advanced computational and spectroscopic techniques to gain a deeper mechanistic understanding of the complex intermediates and side reactions that can occur. This knowledge is crucial for rationally designing reaction conditions that maximize the yield of the desired product and minimize the formation of byproducts.

Expanding the Synthetic Applications and Chemical Space

The versatility of chloro(3-methoxyphenyl)magnesium as a nucleophile continues to inspire the development of new synthetic methodologies. google.com Researchers are actively exploring its application in novel carbon-carbon and carbon-heteroatom bond-forming reactions. This includes its use in the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The development of new catalytic systems, particularly those based on earth-abundant metals, is expected to significantly broaden the scope of reactions where chloro(3-methoxyphenyl)magnesium can be effectively utilized.

Q & A

Q. What are the established synthetic routes for chloro(3-methoxyphenyl)magnesium, and how do reaction conditions influence yield?

Chloro(3-methoxyphenyl)magnesium is typically synthesized via Grignard reagent formation, where 3-methoxybromobenzene reacts with magnesium metal in anhydrous tetrahydrofuran (THF). Critical factors include:

- Solvent purity : THF must be rigorously dried to prevent hydrolysis.

- Temperature control : Exothermic initiation requires cooling (0–5°C) to avoid side reactions .

- Magnesium activation : Pre-treatment with iodine or mechanical stirring enhances reactivity. Yield optimization (~85–90%) is achievable by maintaining stoichiometric excess of magnesium and inert atmosphere .

Q. Which spectroscopic methods are most reliable for characterizing chloro(3-methoxyphenyl)magnesium?

- NMR spectroscopy : and NMR in deuterated THF reveal methoxy (-OCH) and aromatic proton shifts (δ 6.5–7.2 ppm). However, paramagnetic broadening due to Mg may complicate interpretation .

- FT-IR : Absorbance at 550–600 cm (Mg–C stretch) and 1250 cm (C–O–CH) confirm structure .

- Elemental analysis : Combustion analysis for C, H, and Mg content validates stoichiometry .

Q. What are the primary applications of chloro(3-methoxyphenyl)magnesium in organic synthesis?

This Grignard reagent is used for:

- Nucleophilic addition : To ketones or esters, forming tertiary alcohols (e.g., 3-methoxyphenyl-substituted derivatives).

- Cross-coupling reactions : In Negishi or Kumada couplings with aryl halides to construct biaryl motifs .

- Limitations : Sensitivity to moisture and oxygen necessitates Schlenk-line techniques for reproducibility .

Advanced Research Questions

Q. How can contradictory data on the stability of chloro(3-methoxyphenyl)magnesium in ethereal solvents be resolved?

Discrepancies in decomposition rates (e.g., THF vs. 2-MeTHF) arise from solvent coordination strength. Methodological approaches include:

- Kinetic studies : Monitor degradation via in situ NMR at varying temperatures. For example, 2-MeTHF stabilizes the reagent longer (t >24 hrs at 25°C) compared to THF (t ~12 hrs) due to stronger Mg–O bonding .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict solvent–Mg interaction energies to rationalize experimental stability .

Q. What experimental designs mitigate side reactions during large-scale syntheses involving chloro(3-methoxyphenyl)magnesium?

- Slow addition protocols : Gradual introduction of 3-methoxybromobenzene to Mg minimizes localized overheating and Wurtz coupling byproducts.

- Quenching optimization : Use saturated NHCl(aq) with controlled pH (4–5) to avoid Mg(OH) precipitation, which traps intermediates.

- In-line analytics : Real-time GC-MS monitors reaction progress and detects impurities (e.g., biphenyl derivatives) .

Q. How does the electronic effect of the 3-methoxy group influence the reactivity of this Grignard reagent?

The meta-methoxy group exerts moderate electron donation via resonance, enhancing the nucleophilicity of the Mg-bound carbon. Comparative studies with para- and ortho-substituted analogs show:

- Higher yields in additions to electrophiles (e.g., 72% vs. 58% for para-methoxy in ketone additions).

- Reduced steric hindrance compared to ortho-substituted derivatives, enabling faster reaction kinetics .

Q. What strategies address inconsistencies in crystallographic data for magnesium-organo complexes?

- Multi-technique validation : Combine single-crystal XRD with EXAFS (Extended X-ray Absorption Fine Structure) to resolve Mg coordination geometry discrepancies. For example, ethereal solvents may induce variable Mg–O bond lengths (1.95–2.10 Å) .

- Cryocrystallography : Data collection at 100 K reduces thermal motion artifacts, improving resolution for Mg-centered structures .

Methodological Tables

Q. Table 1. Comparative Stability of Chloro(3-Methoxyphenyl)Magnesium in Solvents

| Solvent | Half-Life (25°C) | Decomposition Product | Reference |

|---|---|---|---|

| THF | 12 hrs | 3-Methoxybiphenyl | |

| 2-MeTHF | 24 hrs | 3-Methoxytoluene (trace) | |

| Diethyl ether | 8 hrs | Magnesium hydroxide complexes |

Q. Table 2. Key Spectral Data for Chloro(3-Methoxyphenyl)Magnesium

| Technique | Key Signals | Interpretation |

|---|---|---|

| NMR (THF-d) | δ 3.75 (s, 3H, OCH), δ 6.6–7.1 (m, 4H, Ar–H) | Confirms methoxy and aromatic groups |

| FT-IR | 550 cm (Mg–C), 1250 cm (C–O) | Validates Mg–C and ether linkages |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.